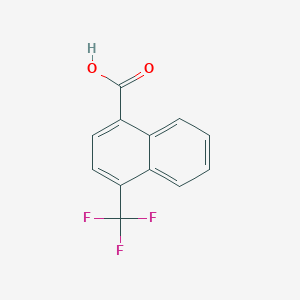

1-(Trifluoromethyl)naphthalene-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Trifluoromethyl)naphthalene-4-carboxylic acid is an organic compound that features a trifluoromethyl group attached to a naphthalene ring, with a carboxylic acid functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)naphthalene-4-carboxylic acid typically involves the introduction of the trifluoromethyl group to a naphthalene derivative, followed by carboxylation. One common method is the trifluoromethylation of naphthalene using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions. The resulting trifluoromethylated naphthalene is then subjected to carboxylation using carbon dioxide in the presence of a strong base like sodium hydride or potassium tert-butoxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of more cost-effective reagents and catalysts to reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)naphthalene-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or borane can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include esters, amides, alcohols, aldehydes, and various substituted naphthalene derivatives .

Scientific Research Applications

1-(Trifluoromethyl)naphthalene-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

Mechanism of Action

The mechanism by which 1-(Trifluoromethyl)naphthalene-4-carboxylic acid exerts its effects depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. In drug development, it may interact with specific molecular targets, such as receptors or enzymes, to modulate their activity and produce therapeutic effects .

Comparison with Similar Compounds

1-(Trifluoromethyl)naphthalene-4-carboxylic acid can be compared with other trifluoromethylated aromatic compounds, such as:

4-(Trifluoromethyl)benzoic acid: Similar in structure but with a benzene ring instead of a naphthalene ring.

1-(Trifluoromethyl)benzene: Lacks the carboxylic acid group, making it less versatile in chemical reactions.

2-(Trifluoromethyl)naphthalene: The trifluoromethyl group is positioned differently, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the carboxylic acid group on a naphthalene ring, providing a distinct set of chemical properties and reactivity .

Biological Activity

1-(Trifluoromethyl)naphthalene-4-carboxylic acid is an organic compound characterized by a naphthalene ring with a trifluoromethyl group and a carboxylic acid functional group. This unique structure imparts distinct chemical properties that influence its biological activity. The trifluoromethyl group enhances lipophilicity, potentially affecting the compound's interactions with biological targets, including proteins and enzymes.

- Molecular Formula : C12H7F3O

- Molecular Weight : Approximately 232.18 g/mol

- Functional Groups : Trifluoromethyl, Carboxylic Acid

The presence of the trifluoromethyl group increases the compound's electron-withdrawing capacity, which may enhance its binding affinity to biomolecules and modulate pharmacokinetics and pharmacodynamics.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. The following sections summarize key findings from studies assessing its biological effects.

Antimicrobial Activity

- Inhibition of Fungal Growth : Studies have shown that derivatives of naphthalene compounds can inhibit fungal infections in cultivated plants. For instance, compounds with similar structures demonstrated effective inhibition against Candida albicans, with IC50 values as low as 0.003 µg/mL in vitro .

- Antibacterial Effects : The compound has been tested against Staphylococcus aureus, showing promising results in inhibiting bacterial growth. The minimum inhibitory concentrations (MICs) ranged from 2.4 to 11.5 µM, indicating significant antibacterial activity comparable to established antibiotics .

Anticancer Activity

- Cell Line Studies : Research involving various cancer cell lines has revealed that naphthalene derivatives, including those with trifluoromethyl substitutions, can induce apoptosis in cancer cells. For example, studies on gastric cancer cell lines indicated that certain derivatives could trigger apoptotic pathways effectively .

- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to interact with critical cellular proteins involved in growth and proliferation, such as tyrosine kinases. Docking studies suggest that these compounds can form electrostatic interactions with key residues in target proteins .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of various naphthalene derivatives against Candida albicans. The results showed that this compound exhibited significant antifungal activity, with a calculated IC50 value significantly lower than that of traditional antifungal agents.

Case Study 2: Anticancer Activity in Gastric Cancer Cells

In vitro studies on gastric cancer cell lines demonstrated the ability of naphthalene derivatives to induce apoptosis at concentrations as low as 5 µM, emphasizing their potential as therapeutic agents.

Properties

Molecular Formula |

C12H7F3O2 |

|---|---|

Molecular Weight |

240.18 g/mol |

IUPAC Name |

4-(trifluoromethyl)naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C12H7F3O2/c13-12(14,15)10-6-5-9(11(16)17)7-3-1-2-4-8(7)10/h1-6H,(H,16,17) |

InChI Key |

QFSTXMPXBZBKMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.